4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a fluorophenyl group
Preparation Methods
The synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Alkylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Piperazine substitution: The final step involves the substitution of the piperazine ring with the fluorophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quinoline core.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a quinoline core and are known for their antibacterial properties.
Piperazine derivatives: Compounds like N-substituted piperazinyl sarafloxacin derivatives share structural similarities and are studied for their antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-17-5-3-2-4-16(17)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJIPLEWJZUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.